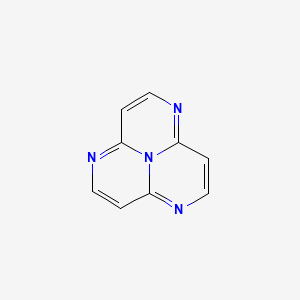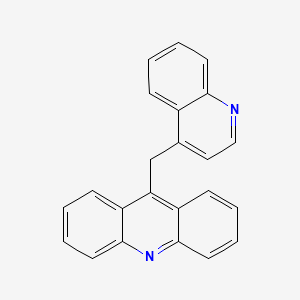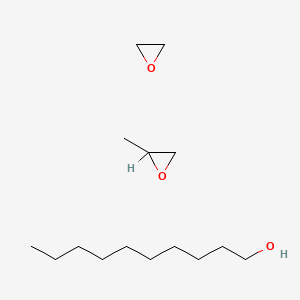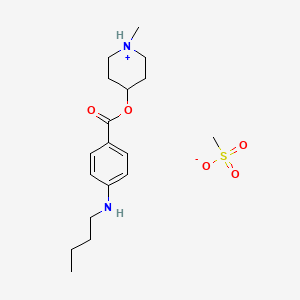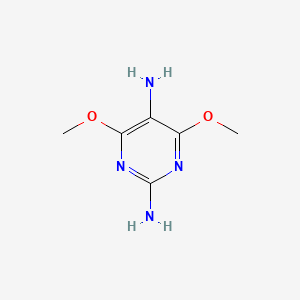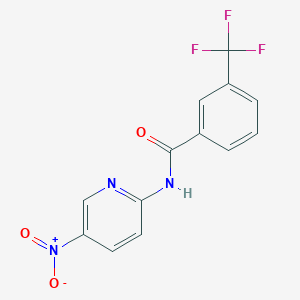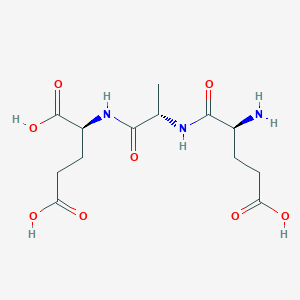
Phosphoramidous difluoride, (difluoroboryl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoramidous difluoride, (difluoroboryl)-, is a chemical compound with the molecular formula BF₄HNP and a molecular weight of 132.793 . This compound is known for its unique chemical structure, which includes both phosphorus and boron atoms. It is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
The synthesis of phosphoramidous difluoride, (difluoroboryl)-, involves several methods. One common synthetic route includes the reaction of phosphorus halides with boron-containing reagents under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product.
Análisis De Reacciones Químicas
Phosphoramidous difluoride, (difluoroboryl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of lower oxidation state products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Phosphoramidous difluoride, (difluoroboryl)-, has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials, including flame retardants and polymers.
Mecanismo De Acción
The mechanism of action of phosphoramidous difluoride, (difluoroboryl)-, involves its interaction with molecular targets through its reactive phosphorus and boron centers. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its use .
Comparación Con Compuestos Similares
Phosphoramidous difluoride, (difluoroboryl)-, can be compared with other similar compounds such as:
Phosphoramidous difluoride: This compound has a similar structure but lacks the boron atom, resulting in different reactivity and applications.
Difluorophosphinoamine: Another related compound that shares some chemical properties but differs in its specific applications and reactivity.
The uniqueness of phosphoramidous difluoride, (difluoroboryl)-, lies in its combination of phosphorus and boron atoms, which imparts distinctive chemical properties and a wide range of applications.
Propiedades
Número CAS |
60073-67-8 |
|---|---|
Fórmula molecular |
BF4HNP |
Peso molecular |
132.80 g/mol |
InChI |
InChI=1S/BF4HNP/c2-1(3)6-7(4)5/h6H |
Clave InChI |
YIVYCFKWGVBPKI-UHFFFAOYSA-N |
SMILES canónico |
B(NP(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl-](/img/structure/B13749470.png)
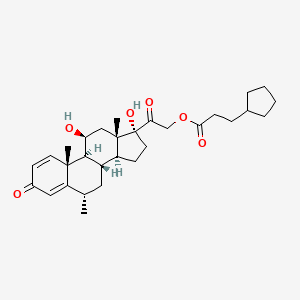
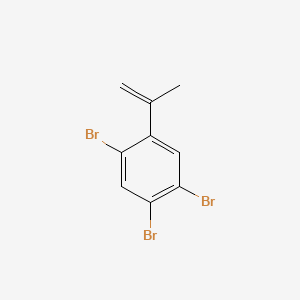
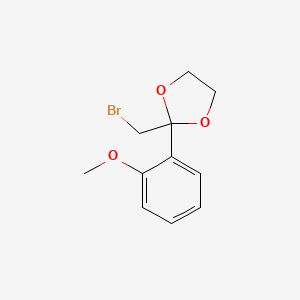
![1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate](/img/structure/B13749489.png)
